molecular formula C22H34Sn B1494897 2-Naphthyltributylstannane

2-Naphthyltributylstannane

Cat. No.: B1494897
M. Wt: 417.2 g/mol
InChI Key: PEIKLLUHNOJFSF-UHFFFAOYSA-N
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Description

2-Naphthyltributylstannane is an organotin compound featuring a naphthalene ring substituted at the 2-position with a tributylstannyl group. Such compounds are pivotal in synthetic organic chemistry, particularly in Stille cross-coupling reactions, where they act as efficient transmetallation agents for constructing carbon-carbon bonds . For instance, 2-Naphthalenesulfonyl chloride (CAS 93-11-8) has a molecular weight of 226.68 g/mol and a melting point of 74–78°C , highlighting the influence of substituents on thermal stability and molecular bulk.

Properties

Molecular Formula

C22H34Sn

Molecular Weight

417.2 g/mol

InChI

InChI=1S/C10H7.3C4H9.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-3-4-2;/h1-3,5-8H;3*1,3-4H2,2H3;

InChI Key

PEIKLLUHNOJFSF-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2].CCC[CH2].CCC[CH2].C1=CC=C2C=C=C[CH]C2=C1.[Sn]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Naphthyltributylstannane with structurally related naphthalene derivatives and organotin compounds.

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₈H₂₈Sn ~395.2 (estimated) Not reported Stille coupling, polymer synthesis
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S 226.68 74–78 Sulfonamide synthesis, peptide coupling
1-Naphthalenethiol C₁₀H₈S 160.23 Not reported (d=1.155) Thiol-ene reactions, metal chelation
Phenyltributylstannane C₁₈H₃₂Sn 383.2 -20 to -10 Cross-coupling, catalytic intermediates

Key Observations :

  • Molecular Weight : The tributyltin group significantly increases molecular weight compared to sulfonyl or thiol derivatives. For example, this compound (~395.2 g/mol) is ~75% heavier than 2-Naphthalenesulfonyl chloride (226.68 g/mol) .
  • Thermal Stability: Sulfonyl chlorides (e.g., 74–78°C ) exhibit higher melting points than organotin compounds, which are typically liquids or low-melting solids due to weaker intermolecular forces.
Reactivity and Functional Utility
  • However, steric hindrance from the naphthyl group could reduce reaction rates .
  • Sulfonyl vs. Stannyl Reactivity : Sulfonyl chlorides (e.g., 2-Naphthalenesulfonyl chloride) participate in nucleophilic substitutions, whereas stannanes undergo transmetallation or radical reactions. This divergence underscores the role of substituents in directing reactivity .
Toxicity and Handling

Organotin compounds, including this compound, require careful handling due to their neurotoxic and immunotoxic effects. In contrast, naphthalene derivatives like 2-methylnaphthalene exhibit lower acute toxicity but pose environmental persistence concerns .

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